1-Benzyl-4-methylpiperazine

Descripción general

Descripción

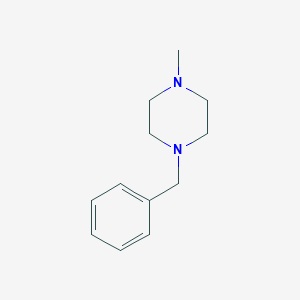

1-Bencil-4-metil-piperazina es un compuesto químico con la fórmula molecular C12H18N2. Es un derivado de la piperazina, un compuesto orgánico heterocíclico que contiene un anillo de seis miembros con dos átomos de nitrógeno en posiciones opuestas. Este compuesto es conocido por sus propiedades estimulantes y se ha utilizado en diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Bencil-4-metil-piperazina se puede sintetizar a través de varios métodos. Un método común implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Otro enfoque es la reacción de Ugi, que es una reacción multicomponente que forma derivados de piperazina . Además, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos y la ciclo adición intermolecular de alquinos que llevan grupos amino también se utilizan .

Métodos de producción industrial: En entornos industriales, la 1-Bencil-4-metil-piperazina se produce a menudo mediante la reacción de piperazina con cloruro de bencilo en presencia de una base. La reacción se lleva a cabo normalmente en un disolvente como el etanol, y el producto se purifica mediante cristalización y destilación .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Bencil-4-metil-piperazina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición bencílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente.

Principales productos formados:

Oxidación: N-óxidos de 1-Bencil-4-metil-piperazina.

Reducción: Diversos derivados de amina.

Sustitución: Derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

1-Bencil-4-metil-piperazina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

1-Bencil-4-metil-piperazina ejerce sus efectos interactuando con los sistemas receptores serotoninérgicos y dopaminérgicos. Actúa de forma similar a otros compuestos estimulantes, como el MDMA, aumentando la liberación de serotonina y dopamina en el cerebro. Esto conduce a un estado de ánimo mejorado, un aumento de la energía y otros efectos estimulantes .

Compuestos similares:

Bencilpiperazina: Un compuesto estrechamente relacionado con propiedades estimulantes similares, pero con un perfil de potencia y efectos secundarios diferente.

Metilbencilpiperazina: Otro derivado con efectos estimulantes ligeramente más débiles y menos efectos secundarios.

Otros derivados de piperazina: Compuestos como la trimetazidina, la ranolazina y la aripiprazole también contienen la porción de piperazina y tienen diversas aplicaciones farmacéuticas.

Singularidad: 1-Bencil-4-metil-piperazina es única debido a su patrón de sustitución específico, que confiere propiedades farmacológicas distintas. Su capacidad de interactuar con múltiples sistemas de neurotransmisores lo convierte en un compuesto valioso para la investigación en neurofarmacología .

Comparación Con Compuestos Similares

Benzylpiperazine: A closely related compound with similar stimulant properties but a different potency and side effect profile.

Methylbenzylpiperazine: Another derivative with slightly weaker stimulant effects and fewer side effects.

Other Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole also contain the piperazine moiety and have various pharmaceutical applications.

Uniqueness: 1-Benzyl-4-methyl-piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology .

Actividad Biológica

1-Benzyl-4-methylpiperazine (1-BMP) is a compound belonging to the piperazine class, known for its diverse pharmacological properties. This article explores the biological activity of 1-BMP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a chemical structure characterized by a six-membered ring containing two nitrogen atoms, which is typical of piperazine derivatives. Its structural formula can be represented as follows:

The biological activity of 1-BMP is primarily mediated through its interaction with various neurotransmitter receptors, particularly:

- Serotonergic Receptors : 1-BMP exhibits significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A), which are critical in mood regulation and anxiety responses. This interaction suggests potential applications in treating depression and anxiety disorders .

- Dopaminergic Receptors : Similar to other piperazine derivatives, 1-BMP may also interact with dopaminergic systems, influencing reward pathways and behavioral responses.

- Sigma Receptors : Recent studies have highlighted the compound's affinity for sigma receptors (σ1 and σ2). Specifically, it has been noted for its potential as a selective σ1 receptor antagonist, which could be beneficial in pain management therapies .

Pharmacological Applications

This compound has been investigated for various therapeutic applications:

- Antidepressant and Anxiolytic Potential : Research indicates that derivatives of 1-BMP can act as antidepressants by enhancing serotonergic neurotransmission. This dual-action profile at serotonin receptors may lead to faster therapeutic effects compared to traditional antidepressants.

- Analgesic Effects : The compound has demonstrated antinociceptive properties in preclinical models, suggesting its utility in treating chronic pain conditions without sedative effects .

- Cerebral Vasodilating Activity : Some derivatives have shown enhanced potency in improving cerebral blood flow compared to known vasodilators like papaverine. This property suggests potential applications in cerebrovascular diseases.

- Antiulcer Activity : Quantitative structure-activity relationship (QSAR) analyses have indicated that certain structural features of 1-BMP derivatives are favorable for antiulcer activity, highlighting their potential in gastrointestinal treatments.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 1-BMP:

Propiedades

IUPAC Name |

1-benzyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJOKPBESJWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354100 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62226-74-8 | |

| Record name | Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.